molecular formula C28H25F4N9OS B5696173 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B5696173
M. Wt: 611.6 g/mol
InChI Key: FJRJXHPSHGBPRT-ZHSUKTGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including pyrazole, triazole, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the pyrazole and triazole rings through cyclization reactions.
  • Introduction of the difluoromethyl groups via halogenation reactions.
  • Coupling of the pyrazole and triazole units through a sulfanyl linkage.
  • Condensation with acetohydrazide to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The hydrazide moiety can be reduced to a hydrazine derivative.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazole or triazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound for drug discovery.

Medicine

Industry

In the industrial sector, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-{[3,5-BIS(FLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-[(5-{[3,5-BIS(CHLOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The presence of difluoromethyl groups and the specific arrangement of functional groups in 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE may confer unique properties, such as enhanced stability, specific binding interactions, or distinct reactivity compared to similar compounds.

Properties

IUPAC Name

2-[[5-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F4N9OS/c1-2-39-23(16-41-22(27(31)32)13-21(37-41)26(29)30)34-36-28(39)43-17-24(42)35-33-14-19-15-40(20-11-7-4-8-12-20)38-25(19)18-9-5-3-6-10-18/h3-15,26-27H,2,16-17H2,1H3,(H,35,42)/b33-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRJXHPSHGBPRT-ZHSUKTGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CN5C(=CC(=N5)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CN5C(=CC(=N5)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F4N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.